REACTION_SMILES
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[C:1]([OH:2])([CH3:3])([CH3:4])[CH3:5].[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[CH3:7][c:8]1[n:9][nH:10][cH:11][c:12]1[CH:13]=[O:14].[F:15][c:16]1[n:17][cH:18][cH:19][cH:20][c:21]1[F:22].[K:6]>>[CH3:7][c:8]1[n:9][n:10](-[c:16]2[n:17][cH:18][cH:19][cH:20][c:21]2[F:22])[cH:11][c:12]1[CH:13]=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1n[nH]cc1C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cccnc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Type
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product
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Smiles
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Cc1nn(-c2ncccc2F)cc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |